Hydroxypropyl Nortadalafil

Description

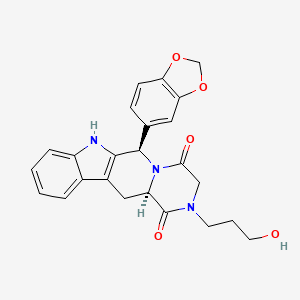

Structure

3D Structure

Properties

Molecular Formula |

C24H23N3O5 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(3-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C24H23N3O5/c28-9-3-8-26-12-21(29)27-18(24(26)30)11-16-15-4-1-2-5-17(15)25-22(16)23(27)14-6-7-19-20(10-14)32-13-31-19/h1-2,4-7,10,18,23,25,28H,3,8-9,11-13H2/t18-,23-/m1/s1 |

InChI Key |

OVSLKAWKJHMDLU-WZONZLPQSA-N |

Isomeric SMILES |

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCCO |

Canonical SMILES |

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Formation Pathways of Hydroxypropyl Nortadalafil

De Novo Synthesis Approaches and Optimization

A de novo synthesis of Hydroxypropyl Nortadalafil (B1662904) involves the initial construction of the characteristic tetracyclic β-carboline core, followed by the introduction of the specific side chains. The foundational step for creating the core structure of tadalafil (B1681874) and its analogues is the Pictet-Spengler reaction. beilstein-journals.org

The synthesis would commence with (D)-tryptophan methyl ester, which undergoes a Pictet-Spengler reaction with an appropriate aldehyde to form the tetrahydro-β-carboline ring system. beilstein-journals.org Subsequent steps involve a double condensation to install the piperazinedione ring. beilstein-journals.org To produce Hydroxypropyl Nortadalafil specifically, the synthesis would diverge from the standard tadalafil synthesis. Instead of using methylamine (B109427) to complete the piperazinedione ring, a reagent that introduces the 2-hydroxypropyl group would be required in the final cyclization step.

Optimization of this pathway would focus on key reactions. The Pictet-Spengler reaction, for instance, is a critical step where yields and stereoselectivity are paramount. beilstein-journals.org The use of focused microwave irradiation has been shown to be effective in synthesizing structural analogues of tadalafil on a polymer support, which could be an avenue for optimizing the synthesis of the core structure. researchgate.net Another critical optimization point is the final double amidation step to form the piperazinedione ring, where coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxybenzotriazole (HOBt) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are employed to improve yields, especially with sterically hindered components. researchgate.netjst.go.jp

Formation Mechanisms as a Tadalafil/Nortadalafil Derivative

The most direct synthetic routes to Hydroxypropyl Nortadalafil involve the modification of more readily available precursors like tadalafil or nortadalafil.

A primary pathway to Hydroxypropyl Nortadalafil begins with tadalafil. The process involves two main steps:

N-Demethylation of Tadalafil: Tadalafil is first converted to its N-desmethyl analogue, nortadalafil. chemicalbook.comcreative-enzymes.com This reaction removes the methyl group from the nitrogen atom of the piperazinedione ring. Various reagents can be employed for N-demethylation of tertiary amines, with methods like the non-classical Polonovski reaction (using an oxidizing agent followed by an activating agent like FeSO₄) being effective for complex alkaloids. scribd.com

N-Alkylation of Nortadalafil: The resulting nortadalafil, which now has a secondary amine in the piperazinedione ring, is then alkylated to introduce the 2-hydroxypropyl group. This is typically achieved by reacting nortadalafil with propylene (B89431) oxide under basic conditions. The nucleophilic nitrogen of the nortadalafil ring attacks one of the carbon atoms of the epoxide ring of propylene oxide, leading to ring-opening and the formation of the N-(2-hydroxypropyl) substituent.

This sequential process provides a controlled method for producing Hydroxypropyl Nortadalafil from tadalafil.

The term "hydroxylation" in the context of Hydroxypropyl Nortadalafil synthesis directly refers to the introduction of the hydroxyl-bearing propyl group. The key reaction is the alkylation of nortadalafil using propylene oxide, as described previously. This reaction inherently introduces a hydroxyl group.

The reaction between the secondary amine of the nortadalafil precursor and the propylene oxide epoxide ring is a classic nucleophilic ring-opening reaction. Attack at the less sterically hindered carbon of the epoxide results in the formation of the 2-hydroxypropyl side chain. This pathway is a specific type of alkylation that simultaneously achieves hydroxylation of the newly introduced propyl group. While metabolic pathways can involve hydroxylation at various positions on the tadalafil structure, in a synthetic context, this specific alkylation is the targeted method for producing the title compound. researchgate.net

By-product and Impurity Formation during Synthesis Processes

The synthesis of Hydroxypropyl Nortadalafil, like that of tadalafil, is susceptible to the formation of various impurities that can affect the quality and purity of the final product. acgpubs.org These impurities can arise from starting materials, reagents, or side reactions during the synthesis.

Common impurities can include:

Unreacted Starting Materials: Residual nortadalafil is a likely impurity if the alkylation reaction with propylene oxide does not go to completion.

Over-alkylated Products: If other reactive nitrogen sites exist, there is a potential for multiple alkylations.

Stereoisomers: The synthesis of the tadalafil core involves specific stereochemistry ((6R, 12aR)). Incorrect epimerization during the Pictet-Spengler reaction or subsequent steps can lead to the formation of diastereomers, such as cis-isomers instead of the desired trans-isomer. jst.go.jp

By-products from Reagents: Impurities in reagents can lead to corresponding impurities in the final product. For example, the use of chloroacetyl chloride contaminated with dichloroacetylchloride in the formation of the piperazinedione ring can result in a chlorinated impurity. researchgate.net Similarly, acetylation can occur if acetic anhydride (B1165640) is present as an impurity or used in a side reaction, leading to an acetylated by-product. acgpubs.org

Degradation Products: Tadalafil and its analogues can degrade under certain conditions, such as in acidic solutions, leading to hydrolysis products. asianpubs.org Amorphous tadalafil has also been observed to undergo chemical degradation with 3% impurity formation when prepared by quench-cooling. jst.go.jp

A summary of potential impurities based on tadalafil synthesis is provided below.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of Hydroxypropyl Nortadalafil is dictated by its functional groups: the tetracyclic indole-carboline core, the piperazinedione ring, and the hydroxypropyl side chain.

The core structure is generally stable but can participate in reactions typical of indoles and aromatic systems. The piperazinedione ring contains amide bonds that can be susceptible to hydrolysis under strong acidic or basic conditions. asianpubs.org

The introduction of the 2-hydroxypropyl group provides a new site for chemical modification and derivatization. The secondary hydroxyl group is a key functional handle for further reactions, such as:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Oxidation: The secondary alcohol can be oxidized to a ketone.

These potential derivatizations allow for the synthesis of new analogues with potentially altered physicochemical properties. Studies on the reactivity of related structures often focus on creating libraries of compounds for biological screening. nih.govbiosynth.comchemicea.com For instance, the synthesis of various tadalafil analogues involves modifying the piperazinedione ring and the benzodioxole moiety to explore structure-activity relationships. researchgate.netbiosynth.com The reactivity of the hydroxyl group on Hydroxypropyl Nortadalafil offers a similar opportunity for creating new derivatives.

The table below summarizes some key physicochemical and spectroscopic data for Hydroxypropyl Nortadalafil.

Advanced Structural Characterization and Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Hydroxypropyl Nortadalafil (B1662904), providing detailed information about the carbon-hydrogen framework. nih.gov Through a suite of 1D and 2D experiments, the precise arrangement of atoms and their spatial relationships can be determined.

One-dimensional NMR spectra offer the initial and fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

For Hydroxypropyl Nortadalafil, the ¹H NMR spectrum is characterized by specific signals that confirm the presence of the 2-hydroxypropyl group attached to the nortadalafil core. nih.govvulcanchem.com Key signals include a doublet for the terminal methyl group, and multiplets for the methylene (B1212753) and methine protons of the hydroxypropyl chain. vulcanchem.com The absence of a signal around 2.8-2.9 ppm, which corresponds to the N-methyl group in tadalafil (B1681874), confirms the nortadalafil backbone. jfda-online.com

¹H NMR Spectral Data for the Hydroxypropyl Moiety

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 1.28 | d | 3H | 6.2 | -CH(OH)CH ₃ |

| 3.45-3.68 | m | 2H | - | -CH ₂(OH) |

| 4.12 | quintet | 1H | 6.2 | -CH (OH)CH₃ |

Data sourced from a representative analysis. vulcanchem.com

The ¹³C NMR spectrum complements the proton data, showing characteristic signals for the three carbons of the hydroxypropyl substituent, in addition to the signals for the tetracyclic core.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For Hydroxypropyl Nortadalafil, COSY spectra would show clear correlations within the 2-hydroxypropyl group, confirming the connectivity between the methyl protons (at ~1.28 ppm), the methine proton (~4.12 ppm), and the methylene protons (~3.45-3.68 ppm). tandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique allows for the unambiguous assignment of carbon signals based on their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. In the case of Hydroxypropyl Nortadalafil, a key HMBC correlation would be observed between the protons of the N-CH₂ group of the hydroxypropyl substituent and the carbonyl carbons (C-1 and C-4) of the piperazinedione ring. This correlation is definitive proof that the substituent is attached to the nitrogen atom of the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformation.

Hydroxypropyl Nortadalafil possesses significant stereochemical complexity. The core structure, like tadalafil, typically has the (6R, 12aR) absolute configuration. nih.gov The introduction of the 2-hydroxypropyl group at the N-2 position of the piperazinedione ring introduces an additional chiral center at the C-2' position of the propyl chain. vulcanchem.com This results in the compound existing as a mixture of diastereomers. vulcanchem.com

NMR techniques, particularly NOESY, can be employed to probe the relative stereochemistry. By observing spatial correlations (NOEs) between the protons on the new chiral center and protons on the rigid tetracyclic core, the preferred conformation and the relative orientation of the substituent can be investigated. Differentiating between the diastereomers often requires advanced NMR methods, sometimes in conjunction with chiral chromatography.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis. nih.govwikipedia.org

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For Hydroxypropyl Nortadalafil, HRMS analysis confirms the molecular formula. nih.govnih.gov

HRMS Data for Hydroxypropyl Nortadalafil

| Ion | Molecular Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₂₄H₂₃N₃O₅ | 434.1710 | 434.1711 |

Data from high-resolution analysis. nih.gov

The close correlation between the calculated and observed mass-to-charge ratio (m/z) provides strong evidence for the molecular formula C₂₄H₂₃N₃O₅. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS or MS²) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺) to produce a spectrum of product ions. wikipedia.org The resulting fragmentation pattern is characteristic of the molecule's structure. Tadalafil and its analogs exhibit predictable fragmentation pathways. koreascience.krresearchgate.net

The MS/MS spectrum of Hydroxypropyl Nortadalafil shows several key fragment ions that are diagnostic for its structure. vulcanchem.comnih.gov Common ions observed for tadalafil analogs include those at m/z 135.05 and 169.08. koreascience.kr The ion at m/z 135.05 corresponds to the 1,3-benzodioxole (B145889) moiety, while the fragment at m/z 262.086 represents the loss of this moiety from the main structure, confirming the core tetracyclic system. nih.govkoreascience.kr

Characteristic MS/MS Fragment Ions of Hydroxypropyl Nortadalafil

| Precursor Ion [M+H]⁺ m/z | Product Ion m/z | Putative Structural Origin |

|---|---|---|

| 434.1711 | 262.086 | [M+H - C₇H₅O₂ - C₃H₇O]⁺ (Loss of benzodioxole and hydroxypropyl side chain) |

| 434.1711 | 204.081 | Fragment of the tetracyclic core |

| 434.1711 | 197.071 | Further fragmentation of the core structure |

| 434.1711 | 169.076 | Pyridine-indole ring fragment |

| 434.1711 | 135.044 | 1,3-benzodioxole moiety |

Data compiled from multiple sources. vulcanchem.comnih.gov

The analysis of these fragments allows for the confirmation of the different structural components of the molecule and how they are connected.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The FTIR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its chemical bonds. For Hydroxypropyl Nortadalafil, the FTIR spectrum is expected to show absorptions consistent with its complex heterocyclic structure, which includes amide, amine, aromatic, and ether functionalities.

While specific spectra for Hydroxypropyl Nortadalafil are not widely published, data from its parent compound, nortadalafil, and other closely related tadalafil analogs provide a reliable basis for assigning its characteristic bands. nih.gov The key absorptions are associated with the piperazinedione ring, the indole (B1671886) system, and the benzodioxole group.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. wikipedia.org Compounds with chromophores, such as the aromatic and conjugated systems in Hydroxypropyl Nortadalafil, exhibit characteristic absorption maxima (λmax).

Tadalafil and its analogs, including Hydroxypropyl Nortadalafil, share the same core chromophore and are therefore expected to have very similar UV spectral profiles. nih.gov The primary λmax for tadalafil is consistently reported at approximately 284-285 nm in various solvents. ajrconline.orgasianjpr.cominnovareacademics.in This absorption is attributed to the π-π* transitions within the conjugated pyrazino-pyrido-indole system.

The solvent environment can influence the exact position of the absorption maximum, leading to spectral shifts. For example, a complete shift in the UV spectrum of tadalafil has been noted when the solvent is changed to an acetonitrile-water mixture. tsijournals.com Therefore, when analyzing Hydroxypropyl Nortadalafil, the choice of solvent is a critical parameter for consistent and comparable results.

Chiroptical Spectroscopy for Stereoisomer Characterization

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This method is exceptionally suited for investigating the three-dimensional structure of molecules, particularly for determining the absolute configuration and conformation of stereoisomers. creative-proteomics.com

The tadalafil molecule possesses two chiral centers at positions 6 and 12a, leading to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). ufmg.br Hydroxypropyl Nortadalafil retains these same chiral centers, making CD spectroscopy a critical tool for its stereochemical characterization. The addition of the hydroxypropyl group can introduce a third chiral center, further complicating the stereoisomeric landscape.

Studies on tadalafil have demonstrated that Electronic Circular Dichroism (ECD), a form of CD spectroscopy, is highly effective in assigning the absolute configuration of each stereoisomer. acs.org By comparing experimentally obtained CD spectra with computationally simulated ones, the stereochemistry of the enantiomeric pairs can be confidently determined. acs.org This same methodology is directly applicable to Hydroxypropyl Nortadalafil to distinguish between its potential diastereomers and enantiomers, which is crucial as different stereoisomers can exhibit varied pharmacological and toxicological profiles. researchgate.net

Chromatographic Separation and Detection Techniques

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tadalafil (B1681874) and its analogues, including Hydroxypropyl Nortadalafil (B1662904). nih.gov Method development is focused on achieving high resolution, sensitivity, and specificity.

Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic mode for the analysis of Hydroxypropyl Nortadalafil and related compounds due to their chemical nature. ijpsonline.comnih.gov

Reversed-Phase Conditions : This approach typically utilizes a non-polar stationary phase, most commonly a C18 or C8 bonded silica (B1680970) column, and a polar mobile phase. mdpi.comresearchgate.net A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, or water with an acid modifier like formic, acetic, or trifluoroacetic acid) and an organic solvent, typically acetonitrile (B52724) or methanol (B129727), is used as the mobile phase. ukm.edu.mygoogle.com The selection of a C18 column has been shown to provide effective separation for tadalafil and its impurities. researchgate.net For instance, a simple, selective, and accurate RP-HPLC method for tadalafil used an Inertsil C18 column with a mobile phase of phosphate buffer (10 mM, pH 3.2) and acetonitrile in a 50:50 v/v ratio. nih.govresearchgate.net

Normal-Phase Conditions : While less common for this class of compounds, normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, could theoretically be applied. However, the vast majority of published methods rely on the superior performance and reproducibility of reversed-phase conditions for analyzing tadalafil analogues.

| Parameter | Specification | Source(s) |

| Chromatographic Mode | Reversed-Phase (RP-HPLC) | nih.gov, researchgate.net |

| Stationary Phase/Column | C18 (e.g., Inertsil C18, Agilent Zorbax SB-C18) | tandfonline.com, nih.gov, researchgate.net |

| Mobile Phase | Phosphate buffer and Acetonitrile (50:50 v/v) | nih.gov, researchgate.net |

| pH (Buffer) | 3.2 (adjusted with orthophosphoric acid) | ijpsonline.com, nih.gov |

| Detection | UV at 285 nm or 295 nm | ijpsonline.com, google.com |

To effectively separate multiple components in a mixture, such as Hydroxypropyl Nortadalafil from other analogues and impurities, gradient elution is often employed. This technique involves changing the composition of the mobile phase during the chromatographic run.

Optimization of the gradient profile is critical. A typical gradient for analyzing tadalafil-related compounds starts with a higher proportion of the aqueous phase, followed by a gradual increase in the organic solvent (e.g., acetonitrile). ukm.edu.myshimadzu.com This ensures that more polar impurities elute first, followed by the main compounds and less polar impurities. For example, a method for separating tadalafil and its analogues used a gradient program with 0.2% acetic acid in water (A) and acetonitrile (B), starting at 10% B and ramping up to 85% B over 50 minutes. mdpi.com Another method used a linear gradient from 3% to 80% acetonitrile (containing 0.1% formic acid) over 10 minutes to resolve vardenafil, sildenafil, and tadalafil. ukm.edu.my This approach provides good resolution and peak shapes within a reasonable analysis time. ukm.edu.my

| Time (min) | Mobile Phase A (0.1% Formic Acid in Water) | Mobile Phase B (0.1% Formic Acid in Acetonitrile) | Analysis Stage | Source(s) |

| 0-10 | 97% -> 20% | 3% -> 80% | Gradient Ramp | ukm.edu.my |

| 10-15 | 20% | 80% | Hold | ukm.edu.my |

| 15-20 | 20% -> 97% | 80% -> 3% | Re-equilibration | ukm.edu.my |

Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. mdpi.com This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. mdpi.com UPLC is particularly well-suited for resolving complex mixtures of tadalafil analogues. tandfonline.comtandfonline.com

A stability-indicating UPLC method developed for tadalafil and its impurities utilized an Acquity HSS T3 column (1.8 µm) with a gradient elution of methanol and ammonium (B1175870) acetate (B1210297) buffer. tandfonline.comresearchgate.net This method successfully separated the main compound from five known impurities and other unknown degradation products within a 10-minute run time. tandfonline.comtandfonline.com In another application, a UPLC system coupled with mass spectrometry was used for the target screening of 90 different PDE-5 inhibitors, where 2-Hydroxypropyl nortadalafil was positively detected in a sample. nih.gov The enhanced sensitivity and resolution of UPLC make it a powerful tool for detecting and quantifying trace levels of adulterants like Hydroxypropyl Nortadalafil. nih.govnih.gov

| Parameter | Specification | Source(s) |

| Instrument | UPLC system coupled with MS/MS or UV detector | nih.gov, nih.gov |

| Column | Waters BEH C18 (1.7 µm) or Acquity HSS T3 (1.8 µm) | tandfonline.com, nih.gov |

| Mobile Phase A | 10 mM ammonium formate (B1220265) and 0.1% formic acid in water | nih.gov |

| Mobile Phase B | 10 mM ammonium formate and 0.1% formic acid in acetonitrile:methanol (1:1) | nih.gov |

| Flow Rate | 0.3 - 0.7 mL/min | nih.gov, nih.gov |

| Analysis Time | As low as 1 to 10 minutes | tandfonline.com, nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. thermofisher.com Its application for large, non-volatile molecules like Hydroxypropyl Nortadalafil is limited unless derivatization is performed to increase volatility. While direct GC-MS analysis is uncommon for tadalafil analogues, it can be applied in specific contexts. nih.gov

GC-MS is more frequently used to identify and quantify volatile impurities that may be present in the active pharmaceutical ingredient (API) or final product. europeanpharmaceuticalreview.com For instance, a GC method was developed to determine potentially genotoxic impurities, such as chloroacetyl chloride and thionyl chloride, used in the manufacturing of tadalafil. tandfonline.com For the analysis of the main compound, derivatization would be necessary to convert Hydroxypropyl Nortadalafil into a more volatile derivative suitable for GC analysis. nih.gov

Thin-Layer Chromatography (TLC) for Screening and Isolation

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the preliminary screening of PDE-5 inhibitors and their analogues in various products. nih.govmdpi.com High-Performance TLC (HPTLC) offers improved resolution and sensitivity compared to classic TLC.

An HPTLC method has been proposed for the effective screening of sildenafil, tadalafil, and eight of their analogues. nih.govsigmaaldrich.com This method involves ultrasound-assisted extraction of the sample in methanol, followed by chromatographic development on silica gel plates. nih.gov The mobile phase typically consists of a mixture of solvents, such as ethyl acetate, toluene, methanol, and ammonia. mdpi.com Identification is based on comparing the retardation factor (Rf) values of spots in the sample to those of known standards. nih.gov TLC is also valuable in synthetic chemistry to monitor the progress of reactions, as demonstrated in a process for preparing a tadalafil impurity where TLC was used for reaction tracking. google.com

| Parameter | Specification | Source(s) |

| Technique | High-Performance Thin-Layer Chromatography (HPTLC) | nih.gov, sigmaaldrich.com |

| Stationary Phase | Silica gel 60F254 plates | mdpi.com |

| Mobile Phase | Ethyl acetate:toluene:methanol:ammonia (50:30:20:0.5 v/v/v/v) | mdpi.com |

| Sample Preparation | Ultrasound-assisted extraction with methanol | nih.gov |

| Detection | UV visualization and comparison of Rf values | nih.gov |

Preparative Chromatography for Compound Isolation and Purification

Preparative chromatography is essential for isolating and purifying significant quantities of a specific compound from a mixture. teledynelabs.comgilson.com This technique is crucial for obtaining pure Hydroxypropyl Nortadalafil to be used as an analytical reference standard or for further structural elucidation studies, such as with NMR or mass spectrometry. chromatographyonline.com

Semi-preparative HPLC is a common method for this purpose. A study detailing the isolation of a tadalafil analogue from a herbal product utilized a semi-preparative RP-HPLC system with a C18 column. tandfonline.com The process involved extracting the compound from the product, followed by injection into the HPLC system. tandfonline.com An isocratic elution with a mixture of acetonitrile and water was used to separate the target analogue from other components. tandfonline.com The fractions containing the purified compound are collected for subsequent analysis or use. This purification method is capable of yielding compounds with high purity (>98%).

Analytical Quantification and Impurity Profiling Methodologies for Hydroxypropyl Nortadalafil

The clandestine inclusion of synthetic phosphodiesterase type 5 (PDE-5) inhibitor analogues in products marketed as natural dietary supplements poses a significant public health risk. nih.govtandfonline.com Hydroxypropyl nortadalafil is one such analogue of tadalafil, an approved drug for erectile dysfunction. aoac.org Its detection and quantification require sophisticated analytical methodologies to ensure consumer safety and regulatory compliance. These methods are crucial for identifying not only the primary adulterant but also other related substances and potential degradation products within complex product matrices.

Analytical Quantification and Impurity Profiling Methodologies

Quantitative Determination using LC-MS/MS and UPLC-MS/MS

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-performance counterpart, Ultra-Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS), are the definitive techniques for the quantitative determination of hydroxypropyl nortadalafil (B1662904). nih.govresearchgate.net These methods offer high sensitivity and selectivity, allowing for the accurate measurement of the compound even at trace levels in complex matrices like herbal supplements.

High-resolution mass spectrometry (HRMS) techniques, such as those using Orbitrap or time-of-flight (TOF) mass spectrometers, provide high mass accuracy (typically below 5 ppm), which is essential for both screening for unknown compounds and quantifying target substances like hydroxypropyl nortadalafil. nih.gov A UPLC-MS/MS method utilizing a dynamic multiple reaction monitoring (dMRM) technique has been developed for the efficient screening and quantification of 90 different PDE-5 inhibitors, including hydroxypropyl nortadalafil, within a single 25-minute run. mdpi.com

In one specific UPLC-MS/MS method, hydroxypropyl nortadalafil was positively identified in a "nutritionally beneficial wine sample". mdpi.comnih.gov The analysis is typically performed in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions to ensure unambiguous identification and quantification. nih.govubbcluj.ro For example, a study identified 2-Hydroxypropyl nortadalafil with a molecular formula of C₂₄H₂₃N₃O₅ and a protonated molecule [M+H]⁺ at an accurate mass of 434.1711. nih.gov

Table 1: Example of UPLC-MS/MS Parameters for Tadalafil (B1681874) Analogue Analysis

| Parameter | Specification | Source |

|---|---|---|

| LC System | UltiMate 3000 UHPLC | nih.gov |

| MS System | Q-Exactive (Thermo Fisher) | nih.gov |

| Column | Waters BEH C18 (100 mm × 1.7 μm × 2.1 mm) | nih.gov |

| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water | nih.gov |

| Mobile Phase B | 10 mM ammonium formate and 0.1% formic acid in acetonitrile (B52724): methanol (B129727) (1:1, v/v) | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Injection Volume | 10 µL | nih.gov |

| Ionization Mode | ESI Positive | ubbcluj.ro |

Development of Screening Methods for Analogues in Complex Matrices

The development of robust screening methods is critical due to the ever-increasing number of novel tadalafil analogues being synthesized to circumvent routine detection. tandfonline.com These methods must be capable of identifying both known and unknown analogues in diverse and often complex matrices, such as tablets, capsules, powders, and liquids. mdpi.comnih.gov

LC-MS/MS is a primary tool for this purpose, often used in combination with a comprehensive spectral library. researchgate.netmdpi.com Non-target screening approaches use high-resolution mass spectrometry to acquire precise mass data, which is then matched against a database of known compounds. mdpi.com Targeted screening methods, such as those using UPLC-MS/MS with dMRM, are optimized for sensitivity and speed in detecting a predefined list of substances. mdpi.com One such method was developed to screen for 90 different PDE-5 inhibitors in five different types of health products. mdpi.com Another study developed a protocol using an LC-diode array detector-quadrupole-time-of-flight (DAD-QTOF) system for simultaneous screening and confirmation of target and non-target analogues. researchgate.net

The illegal incorporation of these analogues is becoming progressively more covert, with compounds like hydroxypropyl nortadalafil being found in products such as healthful wine, necessitating broad and adaptable screening strategies. mdpi.comnih.gov

Method Validation Parameters (e.g., Accuracy, Precision, Selectivity)

For any analytical method to be considered reliable, it must undergo rigorous validation according to international guidelines, such as those from the ICH or FDA. nih.govtandfonline.com Validation assesses parameters including selectivity, linearity, sensitivity, accuracy, and precision. nih.govsemanticscholar.org

Selectivity is demonstrated by ensuring that no interfering substances are present at the retention times of the analyte and any internal standards. nih.gov

Linearity is established by analyzing calibration curves over a specified concentration range. For tadalafil and its analogues, methods typically show excellent linearity with correlation coefficients (r²) greater than 0.99. nih.govtandfonline.com

Sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For hydroxypropyl nortadalafil, one method reported an LOD of 0.4 mg/kg and an LOQ of 1.2 mg/kg. nih.gov Another screening method for 90 PDE-5 inhibitors reported LODs ranging from 25 to 85 ng/g or ng/mL. mdpi.com

Accuracy is typically measured through recovery studies. Validated methods show high accuracy, with recoveries for tadalafil analogues often falling within the 80-115% range. nih.govnih.govnih.gov

Precision is assessed by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD). For the quantification of tadalafil analogues, %RSD values are generally required to be below 15%. nih.govresearchgate.net

Table 2: Summary of Validation Parameters from Tadalafil Analogue Studies

| Parameter | Value/Range | Source(s) |

|---|---|---|

| Linearity (r²) | > 0.99 | nih.govtandfonline.com |

| LOD | 0.4 mg/kg | nih.gov |

| LOQ | 1.2 mg/kg | nih.gov |

| Accuracy (Recovery) | 80-110% | nih.gov |

| Precision (%RSD) | < 15% | nih.gov |

Strategic Sample Preparation for Analytical Analysis

Effective sample preparation is a critical step to isolate the target analyte from the complex product matrix, minimize interference, and ensure compatibility with the analytical instrument. The strategy depends heavily on the formulation of the product.

Solid Samples (Tablets/Capsules): Tablets are typically crushed into a fine powder. For capsules, the shell is removed, and the internal contents are homogenized. nih.gov A weighed portion of the powder is then extracted.

Extraction: A common procedure involves adding a solvent mixture, such as acetonitrile and water (1:1, v/v), to the homogenized sample. nih.gov The mixture is then vortexed and sonicated for an extended period (e.g., 30 minutes) to ensure complete extraction of the analytes. nih.gov

Purification: Following extraction, the sample is centrifuged to separate solid matrix components. The resulting supernatant is then filtered, typically through a 0.2 μm syringe filter, before being injected into the LC-MS/MS system. researchgate.netnih.gov

Complex Matrices (e.g., Honey): For highly complex matrices where direct analysis is difficult, a simple liquid-liquid extraction or "solvent swap" may be employed. For a honey sample, this involved adding tertiary butyl ether, shaking vigorously, and then analyzing the supernatant. gcms.cz

This systematic approach ensures that the final solution injected for analysis is clean and contains a representative concentration of the analyte. nih.gov

Pharmacodynamic Research: Molecular Mechanisms and Enzymatic Interactions

In Vitro Phosphodiesterase Type 5 (PDE5) Inhibition Studies

Hydroxypropyl nortadalafil (B1662904) is an analogue of tadalafil (B1681874) and is classified as a phosphodiesterase type 5 (PDE5) inhibitor. wikipedia.org Its mechanism of action involves blocking the degradative action of the PDE5 enzyme on cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org Through competitive binding to the PDE5 enzyme, hydroxypropyl nortadalafil prevents the breakdown of cGMP, a key second messenger in various physiological processes. vulcanchem.comcusabio.com The inhibition of PDE5 is the primary mechanism through which this class of compounds exerts its effects. creative-enzymes.com Studies demonstrate that this inhibition leads to the potentiation of the nitric oxide/cGMP pathway, which is crucial for smooth muscle relaxation. creative-enzymes.comnih.gov

Enzyme Panel Assays for Selectivity and Potency Assessment (e.g., IC50 values)

The potency of a compound as an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance needed to inhibit a specific biological process by 50%. wikipedia.org For hydroxypropyl nortadalafil, in vitro assays have determined a specific IC50 value for its interaction with the PDE5 enzyme.

This IC50 value of 2.8 nM indicates high potency in inhibiting the PDE5 enzyme. vulcanchem.com Furthermore, selectivity is a critical aspect of pharmacodynamics. Enzyme panel assays assess a compound's activity against a range of different enzymes to determine its specificity. For hydroxypropyl nortadalafil, a tissue selectivity ratio of 18:1 for penile versus retinal PDE5 inhibition has been noted, which provides insight into its targeted activity. vulcanchem.com

Molecular Target Identification and Characterization

The primary molecular target for hydroxypropyl nortadalafil is the enzyme phosphodiesterase type 5 (PDE5). vulcanchem.com This enzyme is a member of a larger family of phosphodiesterases but is notably abundant in the smooth muscle cells of the corpus cavernosum and the pulmonary vasculature. tga.gov.au The characterization of PDE5 as the target is based on the structural similarity of hydroxypropyl nortadalafil to its parent compounds, tadalafil and nortadalafil, which are well-documented PDE5 inhibitors. creative-enzymes.com

Target identification in drug discovery is a foundational step that confirms the specific biological molecule with which a drug interacts to produce its effect. ardigen.com Modern methodologies for unambiguous target identification and validation include genetic techniques like CRISPR-Cas9 library screening and proteomic approaches such as mass-spectrometry-based thermal stability assays (MS-TSA), which can detect the stabilization of a target protein upon ligand binding. myllia.comthermofisher.com

Investigation of Signaling Pathway Modulation (e.g., cGMP levels)

The inhibition of the PDE5 enzyme by hydroxypropyl nortadalafil directly modulates the cyclic guanosine monophosphate (cGMP) signaling pathway. wikipedia.org PDE5 is responsible for the hydrolysis and subsequent degradation of cGMP. researchgate.net By inhibiting PDE5, hydroxypropyl nortadalafil prevents this breakdown, leading to an accumulation of cGMP in the cell. wikipedia.orgtga.gov.au Research findings indicate that hydroxypropyl nortadalafil can cause a 3.2-fold increase in cGMP levels in corpus cavernosum tissue. vulcanchem.com

The elevation of cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. cusabio.comresearchgate.net This cascade of events leads to a decrease in intracellular calcium levels, resulting in the relaxation of smooth muscle cells. cusabio.com This cGMP-mediated signaling is a pivotal mechanism in processes such as vasodilation. nih.govresearchgate.net

Comparative Pharmacodynamics with Nortadalafil and Tadalafil

Comparing the pharmacodynamic properties of hydroxypropyl nortadalafil with its analogues, nortadalafil and tadalafil, provides valuable insights into the effects of its specific structural modifications. The primary measure for comparing potency in this class of inhibitors is their IC50 value against the PDE5 enzyme. A lower IC50 value signifies a higher inhibitory potency. plos.org

Based on available in vitro data, hydroxypropyl nortadalafil demonstrates a higher potency for PDE5 inhibition than its parent compound, tadalafil. vulcanchem.com Nortadalafil, the demethylated analogue of tadalafil, appears to be significantly less potent.

Note: The IC50 value for Nortadalafil is reported as 6.66 µM (or 6600 nM), indicating substantially lower potency compared to Tadalafil and Hydroxypropyl Nortadalafil.

This comparison highlights how the addition of a 2-hydroxypropyl group to the nortadalafil structure results in a compound with enhanced inhibitory activity against PDE5, surpassing even that of tadalafil in in vitro assessments. vulcanchem.com

Metabolic and Biotransformation Studies

In Vitro Metabolic Pathways using Hepatic Microsomes and Cell Lines

In vitro models are fundamental tools for elucidating the metabolic pathways of xenobiotics. For Hydroxypropyl Nortadalafil (B1662904), studies utilizing liver microsomes and various cell lines provide the first glimpse into its biotransformation.

Liver microsomes, which are subcellular fractions of the liver containing a high concentration of drug-metabolizing enzymes, are a standard model for investigating Phase I metabolism. evotec.comnih.gov When Hydroxypropyl Nortadalafil is incubated with liver microsomes in the presence of necessary cofactors like NADPH, it undergoes oxidative metabolism. evotec.comnih.gov These experiments allow researchers to determine the intrinsic clearance of the compound and identify the primary metabolites formed. evotec.com The process typically involves incubating the compound with microsomes at 37°C and analyzing samples at various time points to monitor the disappearance of the parent compound and the appearance of metabolites. evotec.com

In addition to microsomes, various cell lines are employed to study metabolism in a more holistic cellular environment. frontiersin.orgembopress.orgnih.gov Cancer cell lines, for example, have been used to study metabolic reprogramming and can offer insights into how specific cellular conditions might influence the metabolism of a compound. embopress.orgnih.gov While direct studies on Hydroxypropyl Nortadalafil metabolism in specific cell lines are not extensively documented in publicly available research, the methodologies are well-established. Such studies would involve exposing cell cultures to the compound and analyzing the cell lysate and supernatant for metabolites. This approach can reveal not only Phase I but also Phase II metabolic reactions, such as glucuronidation, which might occur in intact cells. thermofisher.com

Identification of Cytochrome P450 (CYP) Isoforms Involved in Metabolism (e.g., CYP3A4)

The Cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for the Phase I metabolism of a vast number of drugs. mdpi.comdynamed.commdpi.comnih.gov Identifying the specific CYP isoforms responsible for metabolizing Hydroxypropyl Nortadalafil is crucial for predicting potential drug-drug interactions.

Given that its parent compound, tadalafil (B1681874), is predominantly metabolized by CYP3A4, it is highly probable that Hydroxypropyl Nortadalafil follows a similar metabolic route. nih.govmdpi.comresearchgate.net CYP3A4 is one of the most abundant and important drug-metabolizing enzymes in the human liver and small intestine. dynamed.commdpi.com Studies on tadalafil have shown that co-administration with potent CYP3A4 inhibitors leads to a significant increase in its plasma concentration. nih.govmdpi.com Conversely, CYP3A4 inducers can decrease its plasma levels. researchgate.net

Research on analogous compounds further supports the central role of CYP3A4. For instance, studies on the metabolic interactions of other drugs metabolized by CYP3A4 provide a framework for how Hydroxypropyl Nortadalafil might behave. nih.govnih.gov To definitively identify the responsible CYP isoforms, researchers typically use a panel of recombinant human CYP enzymes or specific chemical inhibitors in human liver microsome assays. By observing which enzyme effectively metabolizes the compound or which inhibitor blocks its metabolism, the specific CYP isoform can be pinpointed.

Characterization of Metabolite Structures

The biotransformation of Hydroxypropyl Nortadalafil results in the formation of various metabolites. Characterizing the chemical structures of these metabolites is essential for a complete understanding of the compound's disposition and potential activity of its byproducts.

The primary metabolic reactions are expected to be oxidations, such as hydroxylation. dynamed.comhyphadiscovery.com Given the structure of Hydroxypropyl Nortadalafil, which includes a hydroxypropyl group attached to the nortadalafil core, potential sites of metabolic attack include this side chain and various positions on the aromatic rings. For example, hydroxylation can occur on the propyl group, leading to the formation of dihydroxypropyl metabolites, or on the indole (B1671886) or benzodioxole rings.

Advanced analytical techniques, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are indispensable for the identification and structural elucidation of these metabolites. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition of the metabolites. nih.gov Fragmentation patterns observed in MS/MS spectra help to pinpoint the location of metabolic modifications on the molecule. For instance, mass shifts corresponding to the addition of an oxygen atom (16 Da) would indicate a hydroxylation event.

While specific, detailed public reports on all metabolites of Hydroxypropyl Nortadalafil are limited, analysis of related compounds and the known reactivity of the functional groups present allow for educated predictions. The major metabolites are likely to be hydroxylated derivatives, which may then undergo further Phase II conjugation reactions.

Application of Isotope-Labeled Hydroxypropyl Nortadalafil (e.g., -d6) in Metabolic Tracing

Isotope tracing is a powerful technique used to follow the metabolic fate of a drug within a biological system. bitesizebio.comspringernature.comnih.govnih.govbiorxiv.org This is achieved by replacing one or more atoms in the molecule with a stable, heavier isotope, such as deuterium (B1214612) (²H or D) in place of hydrogen (¹H). dovepress.combioscientia.de

For Hydroxypropyl Nortadalafil, a deuterated version, such as Hydroxypropyl-d6 Nortadalafil, serves as an invaluable tool in metabolic studies. vulcanchem.compharmaffiliates.com The deuterium atoms act as a label that can be easily detected by mass spectrometry. When the deuterated compound is administered, its metabolites will also carry the deuterium label, making them readily distinguishable from endogenous compounds in complex biological matrices like plasma or urine. dovepress.com This allows for unambiguous tracking of the drug and its metabolites over time. bitesizebio.com

The use of deuterated standards also improves the accuracy of quantitative analysis by LC-MS/MS. Furthermore, the kinetic isotope effect, where the C-D bond is stronger and thus cleaved more slowly than a C-H bond by metabolic enzymes, can provide insights into the reaction mechanisms. dovepress.combioscientia.denih.govplos.org If deuteration occurs at a site of metabolism, a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart can confirm that this position is indeed a primary site of metabolic attack. dovepress.comnih.govplos.org

Comparative Metabolic Fate with Parent Tadalafil and Other Analogues

Comparing the metabolism of Hydroxypropyl Nortadalafil to its parent compound, tadalafil, and other analogues provides valuable context for its pharmacokinetic profile. nih.govresearchgate.netresearchgate.net

Tadalafil is primarily metabolized by CYP3A4 to a catechol metabolite, which is then methylated and glucuronidated before excretion. mdpi.com Nortadalafil, which lacks the N-methyl group of tadalafil, is itself a metabolite of tadalafil. medchemexpress.com The addition of the hydroxypropyl group to the nortadalafil structure introduces a new potential site for metabolism. This modification increases the polarity of the molecule, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. vulcanchem.com

Interactive Data Table: Properties of Hydroxypropyl Nortadalafil and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Hydroxypropyl Nortadalafil | C₂₄H₂₃N₃O₅ | 433.46 | Hydroxypropyl group at the N-2 position of the piperazinedione ring. vulcanchem.comaxios-research.comlgcstandards.comlgcstandards.com |

| Tadalafil | C₂₂H₁₉N₃O₄ | 389.41 | Methyl group at the N-2 position of the piperazinedione ring. |

| Nortadalafil | C₂₁H₁₇N₃O₄ | 391.38 | Lacks a substituent at the N-2 position of the piperazinedione ring. |

| Hydroxypropyl-d6 Nortadalafil | C₂₄H₁₇D₆N₃O₅ | 439.50 | Deuterium-labeled hydroxypropyl group for metabolic tracing. pharmaffiliates.com |

Structure Activity Relationship Sar Investigations of Hydroxypropyl Nortadalafil

Hydroxypropyl Nortadalafil (B1662904) is a structural analogue of tadalafil (B1681874), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It belongs to the nortadalafil series, which are characterized by the absence of the methyl group on the nitrogen of the piperazinedione ring present in tadalafil. The exploration of structure-activity relationships (SAR) for this and related compounds is crucial for understanding the molecular interactions governing their biological activity, primarily their ability to inhibit the PDE5 enzyme.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Enzyme Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how a ligand, such as a Tadalafil (B1681874) analog, interacts with its target enzyme, phosphodiesterase type 5 (PDE5). mdpi.com

Docking simulations for Tadalafil and its derivatives have consistently shown that these inhibitors bind within the catalytic site of PDE5, competing with the natural substrate, cGMP. mdpi.com The simulations reveal key interactions responsible for the stable binding. For instance, a crucial hydrogen bond is often observed between the inhibitor and the amino acid residue Gln817 in the active site. mdpi.comnih.gov Additionally, hydrophobic interactions and π-stacking with other residues like Tyr612, Phe786, and Val782 contribute significantly to the stability of the ligand-enzyme complex. mdpi.com By analyzing these interactions, researchers can predict the binding mode of novel analogs like Hydroxypropyl Nortadalafil (B1662904) and estimate their potential as PDE5 inhibitors. nih.gov

The output of a docking simulation is typically a scoring function that estimates the binding affinity. Lower scores generally indicate a more favorable binding interaction.

Table 1: Example of Molecular Docking Results for PDE5 Inhibitors

| Compound | PDB ID of Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Sildenafil | 6L6E | -8.1 | Gln817, Phe786 |

| Boesenbergin A | 6L6E | -8.8 | Tyr612, Val782 |

| Ginkolide B | 6L6E | -8.5 | His613, Asp764 |

| Montanol | 6L6E | -7.8 | Leu765 |

Note: This table presents example data from studies on various PDE5 inhibitors to illustrate typical docking results. nih.gov Scores for Hydroxypropyl Nortadalafil would require a specific computational study.

Binding Affinity and Selectivity Prediction through Computational Methods

Beyond initial docking, more advanced computational methods are employed to accurately predict the binding affinity and selectivity of compounds. nih.govnih.gov Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of a ligand-protein complex from a series of snapshots taken from molecular dynamics simulations. mdpi.com

These calculations provide a more quantitative prediction of how strongly a molecule like Hydroxypropyl Nortadalafil will bind to its target. For Tadalafil, computational studies have predicted a binding free energy of -41.12 kcal/mol with PDE5. nih.gov

Selectivity is a critical aspect of drug design. Tadalafil is known for its high selectivity for PDE5 over other phosphodiesterase isoforms, such as PDE6 and PDE11. nih.gov Inhibition of PDE6 is associated with visual disturbances, so high selectivity is desirable. nih.gov Computational studies have elucidated the molecular basis for this selectivity. For example, the interaction with specific amino acids in the binding pocket, such as Val782 and Leu804 in PDE5, is different from the corresponding residues in PDE6 (Val738 and Met760), which accounts for Tadalafil's higher affinity for PDE5. nih.gov These methods can be applied to predict the selectivity profile of Hydroxypropyl Nortadalafil.

Table 2: Predicted Binding Free Energies and Selectivity for Tadalafil

| Target Enzyme | Predicted Binding Free Energy (kcal/mol) | Experimental IC50 (nM) | Predicted Selectivity (PDE6/PDE5) |

|---|---|---|---|

| PDE5 | -41.12 | 5 | \multirow{2}{*}{~1020-fold} |

| PDE6 | -35.21 | 5100 |

Source: Data derived from molecular modeling studies on Tadalafil. nih.gov

Conformational Analysis and Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods that study the movement of atoms and molecules over time. mdpi.comnih.gov These techniques provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. nih.gov An MD simulation calculates the trajectory of atoms and molecules by iteratively applying Newton's equations of motion. youtube.com

For a compound like Hydroxypropyl Nortadalafil, MD simulations can:

Assess the stability of its binding pose within the PDE5 active site over a period of nanoseconds or longer. mdpi.com

Reveal conformational changes in both the ligand and the protein upon binding.

Identify persistent hydrogen bonds, water bridges, and other non-covalent interactions that contribute to the complex's stability. nih.gov

Provide trajectories for more accurate binding free energy calculations using methods like MM/PBSA. mdpi.com

The stability of the simulation can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD suggests that the complex has reached equilibrium. mdpi.com

Table 3: Key Parameters from a Typical Molecular Dynamics Simulation

| System | Simulation Time (ns) | Average Cα RMSD (Å) | Key Findings |

|---|---|---|---|

| Apo-CYP3A4 | 10 | 2.83 (±0.4) | Reached equilibrium after initial fluctuations. |

| CYP3A4-Ligand Complex | 35 | Varies | Ligand-bound protein takes longer to stabilize, indicating conformational adjustments. |

Note: This table illustrates typical MD simulation parameters using a cytochrome P450 enzyme as an example to show the type of data generated. mdpi.com Specific studies are needed for Hydroxypropyl Nortadalafil.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the structure of a molecule dictates its activity. nih.gov

To build a QSAR model for PDE5 inhibitors, a dataset of Tadalafil analogs with known inhibitory activities (e.g., IC50 values) is required. researchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include descriptors for hydrophobicity, electronic properties, and steric features. mdpi.com Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is created that correlates these descriptors with the observed activity. mdpi.com

This model can then be used to predict the biological activity of new, untested compounds like Hydroxypropyl Nortadalafil based solely on its structure. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of PDE5 inhibitors to guide the design of more potent compounds. researchgate.net

Table 4: Example of a 3D-QSAR Model for PDE5 Inhibitors

| Model | q² (cross-validated) | r² (non-cross-validated) | Key Descriptors |

|---|---|---|---|

| CoMFA | 0.791 | 0.948 | Steric and Electrostatic fields |

| CoMSIA | 0.724 | 0.908 | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields |

Source: Data from 3D-QSAR studies on known PDE-5 inhibitors. researchgate.net The predictive power of the model is indicated by the cross-validated correlation coefficient (q²).

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding human outcomes)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound early in the drug discovery process. audreyli.comresearchgate.net These predictions help identify potential liabilities that could lead to poor bioavailability or other undesirable properties, saving time and resources. bepls.com For Hydroxypropyl Nortadalafil, various ADME properties can be predicted based on its molecular structure.

Key predicted properties include:

Physicochemical Properties: Molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) are fundamental descriptors that influence absorption and distribution. bepls.com

Water Solubility: Poor solubility can limit absorption.

Gastrointestinal (GI) Absorption: Models predict the likelihood of a compound being absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for the compound to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which can indicate potential drug-drug interactions. researchgate.net

Various online tools and software packages are available to perform these predictions.

Table 5: Example of In Silico Predicted ADME Properties

| Property | Predicted Value/Classification | Importance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Drug-likeness |

| LogP | 1-3 | Lipophilicity, affects absorption/distribution |

| TPSA | < 140 Ų | Polarity, affects cell permeability |

| GI Absorption | High | Bioavailability |

| BBB Permeant | No | Avoidance of CNS side effects |

| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions |

Note: This table provides an example of typical ADME parameters predicted by in silico tools like SwissADME. bepls.comnih.gov The values for Hydroxypropyl Nortadalafil would need to be calculated specifically.

Regulatory Science and Standardization of Analytical Methods for Research Materials

Development of Analytical Reference Standards for Hydroxypropyl Nortadalafil (B1662904)

The development of analytical reference standards is a cornerstone for the accurate identification, quantification, and quality control of any chemical compound, including Hydroxypropyl Nortadalafil. An analytical reference standard is a highly purified and well-characterized substance used as a measurement base. For Hydroxypropyl Nortadalafil, a tadalafil (B1681874) analogue, establishing a primary reference standard is crucial, especially when it is identified as an adulterant in various products. researchgate.netresearchgate.net

The process of developing a primary in-house reference standard involves several critical steps. casss.org It begins with the synthesis or isolation of the compound, followed by extensive purification. casss.orgnih.gov The purity of the obtained material is paramount and is assessed using a battery of analytical tests. casss.org According to the International Council for Harmonisation (ICH) Q7 guideline, a primary reference standard should be of high purity. This can be achieved through independent synthesis, obtaining it from an existing high-purity production material, or by further purifying existing material. casss.org

Characterization of the reference standard for Hydroxypropyl Nortadalafil would involve a comprehensive set of analytical techniques to confirm its identity and purity. hwi-group.de These techniques include:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is employed for structural elucidation. hwi-group.detandfonline.com Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides the exact molecular weight, confirming the molecular formula. nih.govhwi-group.detandfonline.com Infrared (IR) and Ultraviolet (UV) spectroscopy are also used to provide further structural information. hwi-group.detandfonline.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is used to assess purity by detecting and quantifying impurities. hwi-group.de

Once characterized, the reference standard is stored under controlled conditions to ensure its stability and longevity. pacelabs.com Working standards, which are used for routine analysis, are then calibrated against this primary reference standard. hwi-group.de Organizations like the United States Pharmacopeia (USP) provide officially recognized reference standards for many compounds, which serve as a benchmark for in-house standards. usp.org The availability of such well-characterized reference materials is essential for regulatory bodies and researchers to reliably detect and quantify Hydroxypropyl Nortadalafil. usp.orgaoac.org

Methodologies for Detection in Research Samples and Materials

A variety of analytical methodologies are employed for the detection of Hydroxypropyl Nortadalafil and other tadalafil analogues in diverse research samples and materials, particularly in dietary supplements and herbal products where they are often found as undeclared adulterants. researchgate.netmdpi.com The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Chromatographic techniques coupled with mass spectrometry are the most powerful and widely used methods for the detection and identification of these compounds. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are used to separate Hydroxypropyl Nortadalafil from other components in a sample mixture. researchgate.netmdpi.com HPLC systems are often equipped with a Diode Array Detector (DAD) for initial screening, which can identify compounds by their UV spectra. mdpi.comtandfonline.com UPLC offers faster analysis times and better resolution compared to conventional HPLC. mdpi.com

Mass Spectrometry (MS): When coupled with HPLC or UPLC, MS provides highly sensitive and specific detection.

Tandem Mass Spectrometry (MS/MS): Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for both targeted and non-targeted screening. mdpi.comresearchgate.net In targeted screening, the instrument is set to look for specific precursor and product ions of Hydroxypropyl Nortadalafil. mdpi.com Non-targeted screening, often utilizing high-resolution mass spectrometry (HRMS), allows for the detection of unknown or unexpected analogues. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound and confirming its identity. mdpi.comtandfonline.com

Spectroscopic Methods are also vital, especially for structural elucidation of new or uncharacterized analogues. tandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise chemical structure of isolated compounds. nih.govtandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. tandfonline.com

Other Techniques:

Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective screening method. High-performance thin-layer chromatography (HPTLC) can be used for the separation and preliminary identification of tadalafil analogues. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for these types of compounds compared to LC-MS, GC-MS can also be employed for their analysis. nih.gov

A study detailing the screening of 90 phosphodiesterase type 5 inhibitors (PDE-5is) utilized UPLC-MS/MS with dynamic multiple reaction monitoring (dMRM) for efficient and sensitive detection. mdpi.com The limits of detection (LODs) for these compounds were in the range of 25 to 85 ng/g or ng/mL. mdpi.com Sample preparation typically involves a liquid-phase extraction to isolate the analytes from the sample matrix. mdpi.com

Quality Control Requirements for Research-Grade Materials

Ensuring the quality of research-grade Hydroxypropyl Nortadalafil is paramount for the validity and reproducibility of scientific investigations. Quality control (QC) for such materials involves a stringent set of requirements to verify identity, purity, and stability. casss.orgpacelabs.com These requirements are generally guided by principles from good manufacturing practices (GMP) and standards like ISO 17025. pacelabs.comiaea.org

Key Quality Control Parameters:

Identity Confirmation: The identity of the material must be unequivocally confirmed. This is typically achieved using a combination of spectroscopic methods. hwi-group.de

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. hwi-group.de

Mass Spectrometry (MS): Confirms the molecular weight. hwi-group.de

IR and UV Spectroscopy: Provide additional confirmation of functional groups and chromophores. tandfonline.com

Purity Assessment: The purity of the research-grade material is a critical parameter. Chromatographic methods are the primary tools for this assessment.

HPLC/UPLC: An HPLC or UPLC method with a suitable detector (e.g., UV) is used to determine the percentage of the main compound and to detect and quantify any impurities. hwi-group.de For reference standards, purity should be high, often with a detection threshold for impurities of less than 0.1%.

Residual Solvents: Gas chromatography (GC) is often used to determine the content of any residual solvents from the synthesis process.

Water Content: Karl Fischer titration is the standard method for determining the water content.

Content/Assay: The exact content or concentration of the compound in the material must be determined. This is often done using two independent, validated assay methods. hwi-group.de

Stability: Stability studies are conducted to determine the appropriate storage conditions and shelf-life of the material. pacelabs.com This involves storing the material under various conditions (e.g., different temperatures and humidity levels) and periodically testing its purity and content.

Certificate of Analysis (CoA):

All research-grade materials should be accompanied by a comprehensive Certificate of Analysis (CoA). apexbt.com The CoA summarizes the results of all QC tests performed on a specific batch of the material. It should include:

Batch number

Date of analysis

Results of identity, purity, and assay tests

Sample chromatograms and spectra

Recommended storage conditions

Expiry or re-test date

The following table outlines typical quality control tests for a research-grade chemical compound:

| Test Parameter | Methodology | Purpose |

| Appearance | Visual Inspection | To ensure the material meets the expected physical description (e.g., color, form). |

| Identity | ¹H NMR, ¹³C NMR, MS, IR | To confirm the chemical structure of the compound. hwi-group.detandfonline.com |

| Purity (Chromatographic) | HPLC/UPLC | To determine the percentage of the main compound and quantify impurities. |

| Assay | Titration, Quantitative NMR, or other validated methods | To determine the exact content of the active compound. |

| Water Content | Karl Fischer Titration | To quantify the amount of water present. |

| Residual Solvents | Headspace GC | To quantify any remaining solvents from the manufacturing process. |

| Stability | Long-term and accelerated stability studies | To establish storage conditions and shelf-life. pacelabs.com |

Standardization of Analytical Protocols for Inter-Laboratory Comparability

Elements of Standardization:

Standardized Methods: The adoption of validated, standardized analytical methods is the first step. For the detection of PDE-5 inhibitors and their analogues, methods based on LC-MS/MS are often preferred due to their specificity and sensitivity. mdpi.com Organizations like AOAC International develop and publish standardized methods for various analytes in different matrices. aoac.org

Reference Materials: The use of certified reference materials (CRMs) or well-characterized in-house reference standards is fundamental for calibrating instruments and validating methods. iaea.org This ensures that measurements are traceable to a common standard.

Method Validation: Each laboratory should perform a thorough validation of the analytical method according to established guidelines, such as those from the ICH. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Proficiency Testing (PT) / Inter-laboratory Comparison Studies: Participation in proficiency testing schemes allows laboratories to assess their performance against other labs. iaea.org In these studies, a central organizer sends identical samples to multiple laboratories, and the results are compared. This helps to identify any systematic errors or biases in a laboratory's methods.

The following table illustrates key validation parameters for an analytical method:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from blank matrix or other components. | Peak purity and resolution from other peaks. |

| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.99 researchgate.net |

| Accuracy (% Recovery) | Percentage of the true value recovered. | Typically 80-120% |

| Precision (% RSD) | Relative standard deviation of replicate measurements. | Typically < 15% (lower for more concentrated samples) |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1 |

By implementing standardized protocols and participating in inter-laboratory comparisons, the analytical community can ensure the reliability and comparability of data related to Hydroxypropyl Nortadalafil, which is crucial for both research and regulatory oversight.

Q & A

Q. What frameworks ensure rigor in formulating research questions about Hydroxypropyl Nortadalafil’s mechanism of action?

- Methodological Answer : Adopt the PICO framework (Population: target enzymes; Intervention: dose-response; Comparison: placebo/analogs; Outcome: PDE5 inhibition). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Pre-register study protocols to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.